molecular formula C14H18N2O4 B8319072 tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B8319072
M. Wt: 278.30 g/mol
InChI Key: STPHEUUFTOGKNY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining elements of both carbamic acid and benzocycloheptene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh environments.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can yield carboxylic acids and ketones .

Scientific Research Applications

Chemistry

In organic chemistry, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used as a protecting group for amino acids during peptide synthesis . Its stability under various conditions makes it an ideal choice for complex synthetic routes.

Biology and Medicine

. Its unique structure allows for selective interactions with biological targets, making it a valuable tool in drug development.

Industry

In the industrial sector, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active form of the molecule, which then interacts with its target . This process often involves the formation of a reactive intermediate that can covalently modify the target protein, leading to its inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is unique due to its combination of a benzocycloheptene core with a carbamic acid ester group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in simpler tert-butyl esters .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl N-[(3R)-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1

InChI Key

STPHEUUFTOGKNY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O

Origin of Product

United States

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